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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Capivasertib (CBCV), a potent and selective

pan-AKT inhibitor, across various cancer models. The information presented is supported by

experimental data to aid in the evaluation of its therapeutic potential and to inform future

research directions.

Introduction to Capivasertib
Capivasertib (also known as AZD5363) is an orally bioavailable, ATP-competitive inhibitor of all

three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3]. The

PI3K/AKT/mTOR signaling pathway is frequently dysregulated in a multitude of cancers,

playing a crucial role in cell proliferation, survival, and metabolism. By targeting AKT,

Capivasertib aims to disrupt these oncogenic processes. It has shown significant anti-tumor

activity in preclinical studies and has been investigated in numerous clinical trials, particularly in

breast and prostate cancers[4][5].

Data Presentation: Quantitative Analysis of
Capivasertib's Performance
The following tables summarize the in vitro and in vivo efficacy of Capivasertib as a

monotherapy and in combination with other anti-cancer agents.
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In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.
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Target/Cell Line Cancer Type IC50 (nM) Notes

Enzymatic Assay

AKT1 - 3[6][7]
Cell-free enzymatic

assay.

AKT2 - 7[7]
Cell-free enzymatic

assay.

AKT3 - 7[7]
Cell-free enzymatic

assay.

Cell-Based Assays

HGS27 Gastric Cancer 4,600[7]

Cell viability measured

by SRB Assay after

72h treatment.

AGS Gastric Cancer 100[7]

Cell viability measured

by SRB Assay after

72h treatment.

N87 Gastric Cancer 14,180[7]

Cell viability measured

by SRB Assay after

72h treatment.

SNU-1 Gastric Cancer 24,040[7]

Cell viability measured

by SRB Assay after

72h treatment.

MKN45 Gastric Cancer 30,000[7]

Cell viability measured

by SRB Assay after

72h treatment.

MGC803 Gastric Cancer 44,400[7]

Cell viability measured

by SRB Assay after

72h treatment.

Multiple SCLC cell

lines

Small Cell Lung

Cancer

Clinically achievable

range[8]

Active against a panel

of SCLC cell lines.
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In Vivo Efficacy: Tumor Growth Inhibition in Xenograft
Models
The following table summarizes the effect of Capivasertib on tumor growth in animal models.

Cancer Model Treatment Dosing Schedule

Tumor Growth

Inhibition (TGI) /

Outcome

Monotherapy

BT474c (Breast

Cancer)
Capivasertib

100-300 mg/kg, p.o.,

bid, 2 weeks

Dose-dependent

inhibition of tumor

growth.[7]

AKT1 E17K-mutated

tumors
Capivasertib

400 mg, p.o., bid, 4

days on/3 days off

Objective response

rate of 28.6% in

patients.[9]

Combination Therapy

NCI-H82 (SCLC)
Capivasertib +

Cisplatin

Capivasertib: 50

mg/kg; Cisplatin: 0.5

mg/kg, i.p.

Nearly complete

tumor growth

inhibition.[8]

PTEN null and PTEN

WT Prostate Cancer

Xenografts

Capivasertib +

Docetaxel

Capivasertib: 0.5–1

µM post-docetaxel

Delayed outgrowth of

docetaxel pre-treated

cells.[4]

Metastatic Triple-

Negative Breast

Cancer (TNBC)

Capivasertib +

Paclitaxel

Capivasertib: 400 mg,

bid, days 2-5, 9-12,

16-19; Paclitaxel: 90

mg/m², days 1, 8, 15

(28-day cycle)

Significantly longer

Progression-Free

Survival (PFS) and

Overall Survival (OS).

[10]

Comparative Performance with Other AKT Inhibitors
Capivasertib has been compared, both directly and indirectly, with other AKT inhibitors in

preclinical and clinical settings.
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Ipatasertib (GDC-0068): Both are ATP-competitive pan-AKT inhibitors.[2][5][11] Capivasertib

is noted for its slightly higher potency across the AKT isoforms based on its low nanomolar

IC50 values.[1] In the context of metastatic castration-resistant prostate cancer (mCRPC),

the combination of ipatasertib with abiraterone showed more modest PFS benefits, largely

confined to the PTEN-low subgroup, whereas capivasertib has demonstrated activity across

broader genomic alterations.[12] In triple-negative breast cancer, the phase II PAKT trial

(Capivasertib + Paclitaxel) and the LOTUS trial (Ipatasertib + Paclitaxel) showed remarkably

consistent results, with both demonstrating a benefit, particularly in patients with

PIK3CA/AKT1/PTEN-altered tumors.[13]

MK-2206: This is an allosteric AKT inhibitor, which binds to a different site on the AKT

enzyme than ATP-competitive inhibitors like Capivasertib.[1][5] This difference in mechanism

can lead to variations in efficacy and toxicity profiles. One study noted that in contrast to

Capivasertib, no significant differences in pre- and post-treatment Ki-67 (a proliferation

marker) were observed with MK-2206 in a neoadjuvant trial.[2]

Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and

aid in the design of future studies.

Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Cell Seeding:

Harvest cells during their logarithmic growth phase.

Perform a cell count using a hemocytometer or automated cell counter to ensure viability

is >90%.

Resuspend cells in complete culture medium to a density of 0.5-1.0 x 10^5 cells/mL for

suspension cells or 1x10^4 to 1.5x10^5 cells/mL for adherent cells.

Seed 100 µL of the cell suspension into each well of a 96-well plate.[14]
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Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment

(for adherent cells).[14]

Drug Treatment:

Prepare a stock solution of Capivasertib in a suitable solvent (e.g., DMSO).

Perform serial dilutions of the drug in culture medium to achieve the desired final

concentrations.

Remove the old medium from the wells and add 100 µL of the medium containing the

different drug concentrations. Include a vehicle control (medium with the same

concentration of DMSO as the highest drug concentration).

Incubate the plates for the desired treatment period (e.g., 72 hours).

MTT Addition and Incubation:

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) in sterile PBS.

Add 10 µL of the MTT solution to each well.[15]

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[16]

Solubilization and Absorbance Measurement:

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

to each well.[15]

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the

formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A

reference wavelength of 630 nm can be used to subtract background absorbance.[15]

In Vivo Xenograft Study in Mice
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This protocol outlines the general procedure for establishing and evaluating the efficacy of

Capivasertib in a breast cancer xenograft model.

Cell Preparation and Implantation:

Harvest cancer cells (e.g., MCF-7 for estrogen-receptor-positive breast cancer) during

their logarithmic growth phase.

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a

concentration of 5x10^6 cells/100 µL.

Subcutaneously inject 100 µL of the cell suspension into the flank of female

immunodeficient mice (e.g., nude or SCID mice).[17] For ER-positive models like MCF-7,

estrogen supplementation (e.g., estradiol valerate) is required.[18]

Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3

times per week.

Calculate tumor volume using the formula: (Length x Width²) / 2.

Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into

treatment and control groups.

Drug Administration:

Prepare Capivasertib for oral administration in a suitable vehicle (e.g., 10% DMSO, 25%

w/v Kleptose HPB buffer).[7]

Administer the drug or vehicle control to the respective groups according to the planned

dosing schedule (e.g., 100 mg/kg, p.o., bid, 4 days on/3 days off).

Efficacy Evaluation:

Continue to monitor tumor volume and body weight throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[8]

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the study

of Capivasertib.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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